1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
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Description
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
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Scientific Research Applications
Antitubercular and Antibacterial Activities
Research has demonstrated the design, synthesis, and confirmation of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including compounds similar to the one , for their potent antitubercular activity against Mycobacterium tuberculosis and significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound and its derivatives could be promising molecular scaffolds for developing new antitubercular agents. The study further elaborates on the in silico prediction of toxicities, druglikeness, and drug score profiles of the tested compounds, which are promising (Bodige et al., 2019).
Radiotracer Development for PET Imaging
Another area of application involves the development of radiotracers for positron emission tomography (PET) imaging. A specific study synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This compound, referred to as [18F] NIDA-42033, was identified as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by PET, synthesized in sufficient quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity >95% (Katoch-Rouse & Horti, 2003).
Antiviral Drug Discovery
In the domain of antiviral drug discovery, the compound's structural framework serves as a foundation for exploring therapeutic agents against various viral infections. A comprehensive review highlighted new strategies and molecular frameworks, including pyrazine derivatives and their analogues, for the treatment of viral diseases such as dengue fever and HIV. The review emphasizes the structural diversity and potential of these compounds in addressing current challenges in antiviral therapy (De Clercq, 2009).
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-30-20-10-8-19(9-11-20)25-23(29)17-3-2-14-28(15-17)22-13-12-21(26-27-22)16-4-6-18(24)7-5-16/h4-13,17H,2-3,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTHUACDYZGAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.